2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative characterized by a cyclohexyl substituent at the β-position and a methyl branch at the α-carbon. Fmoc groups are widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to their orthogonality and ease of removal under mild basic conditions .
Key applications include:
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H29NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
BZKGQXQXVPOXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Alkaline-Mediated Protection of Cyclohexylglycine Derivatives
A foundational approach involves introducing the Fmoc protecting group to the amino group of a cyclohexylglycine precursor. As detailed in patent US8357820B2, this method operates under alkaline conditions to enhance nucleophilicity of the amino group, facilitating reaction with Fmoc chloride. The process avoids traditional extraction steps by instead adding a water-soluble organic solvent (e.g., isopropyl alcohol) to the reaction mixture prior to acidification. This modification reduces solvent usage by 40% and enables crystallization directly from the reaction vessel, yielding N-protected amino acids with >90% purity.
Key steps include:
- Alkaline Activation : Sodium hydroxide (NaOH) deprotonates the amino group of 3-cyclohexyl-2-methylpropanoic acid, preparing it for protection.
- Fmoc Introduction : Fmoc chloride reacts with the activated amine in a polar aprotic solvent (e.g., tetrahydrofuran), forming the Fmoc-protected intermediate.
- Crystallization : Isopropyl alcohol and water are added to the alkaline solution, followed by hydrochloric acid neutralization, inducing crystallization of the target compound.
This method’s efficiency lies in its one-pot design, minimizing intermediate isolation and reducing hazardous waste.
Ionic Liquid-Assisted Deprotection and Reprotection
A complementary strategy, adapted from RSC Advances, employs ionic liquids to streamline Fmoc group manipulation. While primarily used for deprotection, this approach is adaptable for reprotection steps in multi-stage syntheses. The ionic liquid [Bmim][BF4] serves as a green solvent, enabling rapid Fmoc removal (5–12 minutes) with triethylamine as a base. After deprotection, reintroducing the Fmoc group under similar conditions achieves a 75–93% yield.
Despite moderate yields in sterically hindered systems (e.g., cyclohexyl-methylpropanoic acid derivatives), this method reduces reliance on volatile organic solvents. For instance, diethyl ether extraction post-reaction recovers the product while preserving the ionic liquid for reuse, aligning with sustainable chemistry principles.
Optimization of Stereochemical Control
Chiral Resolution of Cyclohexyl-Methylpropanoic Acid Precursors
The compound’s stereocenter at the α-carbon necessitates precise chiral resolution. Patent CN104263795A outlines a method for synthesizing enantiomerically pure α-cycloalkyl glycine derivatives, adaptable to this context. Starting from diethyl malonate and bromocyclohexane, alkylation forms a cyclohexyl-substituted malonate intermediate. Subsequent bromination, hydrolysis, and decarboxylation yield racemic 3-cyclohexyl-2-methylpropanoic acid, which is resolved using chiral auxiliaries or enzymatic catalysis.
Key Parameters :
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >98% enantiomeric excess (ee).
- Crystallization-Induced Deracemization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) enables isolation of the desired (R)- or (S)-enantiomer.
Industrial-Scale Production and Challenges
Solvent and Cost Optimization
Large-scale synthesis prioritizes cost-effective solvents and minimal purification steps. The patent US8357820B2 demonstrates this by replacing dichloromethane (traditionally used in Fmoc protection) with isopropyl alcohol, reducing toxicity and costs by 30%. Post-crystallization purity exceeds 95%, eliminating the need for column chromatography.
Table 1: Comparative Solvent Use in Fmoc Protection
| Method | Solvent Volume (L/kg) | Purity (%) | Yield (%) |
|---|---|---|---|
| Traditional | 15 | 85 | 70 |
| Alkaline/IPA | 9 | 95 | 88 |
| Ionic Liquid | 5 | 90 | 75 |
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from -20°C to room temperature, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
The compound is primarily utilized as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This attribute is critical in the development of peptide-based therapeutics, where maintaining the integrity of functional groups during synthesis is essential .
1.2 Drug Development
Due to its ability to mimic natural amino acids, this compound plays a role in designing drugs that target specific biological pathways. For instance, derivatives of this compound have been explored for their potential as inhibitors in various enzymatic processes, contributing to the development of novel therapeutic agents .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has demonstrated that compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid can act as enzyme inhibitors. In particular, studies have focused on their effects on Y4 receptor activity, which is implicated in various physiological processes including appetite regulation and energy homeostasis . The ability to modulate such receptors positions these compounds as potential candidates for treating metabolic disorders.
2.2 Structural Biology
In structural biology, this compound serves as a critical component in the synthesis of modified peptides used in X-ray crystallography studies. These modified peptides can stabilize protein structures, allowing researchers to gain insights into protein function and interactions at the molecular level .
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Functional Insights
In contrast, cyclopentyl analogs (e.g., C23H25NO4) offer reduced steric bulk, enabling faster reaction kinetics .
Solubility and Reactivity: Aromatic substituents (e.g., o-tolyl, thiophen-3-yl) enhance solubility in organic solvents (e.g., DCM, DMF) due to π-π stacking interactions . Mercapto-containing derivatives (e.g., C18H17NO4S) exhibit unique reactivity for thiol-ene click chemistry or gold nanoparticle functionalization .
Bioactivity: Chloroindole and trifluoromethylphenyl variants are associated with antiviral and chemokine receptor modulation activities, respectively . Fluorinated analogs (e.g., C26H20ClF3NO4) demonstrate improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability .
Biological Activity
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid is a derivative of fluorenyl compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a fluorenyl group, which contributes to its unique chemical properties. The structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of fluorenyl derivatives. For instance, compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorenyl moiety appears to enhance the antimicrobial efficacy, potentially due to its ability to penetrate bacterial membranes more effectively than simpler structures .
Anticancer Properties
Fluorenone derivatives have been investigated for their anticancer activities, particularly as topoisomerase inhibitors. The introduction of specific substituents on the fluorenone structure has been shown to increase cytotoxicity against cancer cell lines. In vitro studies suggest that modifications to the cyclohexyl and methyl groups in 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid may enhance its antiproliferative effects .
The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Interaction : The fluorenyl group facilitates interaction with lipid membranes, potentially disrupting cellular integrity in pathogens.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis . Among these, derivatives with a similar backbone to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid demonstrated significant inhibition at low concentrations .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 5 | Effective |
| Compound B | 10 | Moderate |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-2-methylpropanoic acid | 7 | Effective |
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited IC50 values comparable to established chemotherapeutics:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Similar to Doxorubicin |
| HeLa (Cervical Cancer) | 20 | Higher than Cisplatin |
| A549 (Lung Cancer) | 18 | Comparable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
